Selenopyrylium

Catalog No.
S15349923
CAS No.
407-84-1
M.F
C5H5Se+
M. Wt
144.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selenopyrylium

CAS Number

407-84-1

Product Name

Selenopyrylium

IUPAC Name

selenopyran-1-ium

Molecular Formula

C5H5Se+

Molecular Weight

144.06 g/mol

InChI

InChI=1S/C5H5Se/c1-2-4-6-5-3-1/h1-5H/q+1

InChI Key

GSMVXZUBBCEROW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[Se+]C=C1

Selenopyrylium is an aromatic heterocyclic compound characterized by a six-membered ring consisting of five carbon atoms and a positively charged selenium atom. This compound is structurally similar to pyrylium, where the oxygen atom is replaced by selenium, leading to its unique properties. The nomenclature can be somewhat misleading; the term "selenopyrylium" suggests that selenium substitutes for a carbon atom, but it actually replaces the oxygen in pyrylium. According to the Hantzsch-Widman nomenclature, it is referred to as seleninium, while replacement nomenclature would designate it as selenoniabenzene .

The positive charge in selenopyrylium is delocalized across the ring, allowing for resonance structures that influence its reactivity. The compound exists primarily in salt form when paired with non-nucleophilic anions such as perchlorate and tetrafluoroborate .

Typical of aromatic compounds:

  • Nucleophilic Attack: The α and γ positions of the ring are susceptible to nucleophilic attacks due to the positive charge distribution .
  • Formation Reactions: Selenopyrylium can be synthesized from 1,5-diketones and hydrogen selenide in the presence of hydrogen chloride as a catalyst, often using acetic acid as a solvent. This reaction produces side products like 2,6-bis-(hydroseleno)selenacyclohexane .
  • Oxidation and Reduction: Similar to other heterocycles, selenopyrylium salts can undergo oxidation and reduction reactions, which can lead to derivatives like benzoylselenophene or benzoylthiophene .

Research into the biological activity of selenopyrylium is limited but suggests potential applications in medicinal chemistry. Compounds containing selenium are known for their antioxidant properties and may exhibit biological activities that could be beneficial in pharmaceutical applications. Some derivatives of selenopyrylium have been explored for their roles in organic synthesis, particularly in creating compounds with potential therapeutic effects .

Synthesis of selenopyrylium generally involves:

  • From Diketones: Using 1,5-diketones (e.g., glutaraldehyde) and hydrogen selenide with hydrogen chloride as a catalyst in acetic acid.
  • From Halogenated Compounds: Reacting 5-chloro-2,4-pentadienenitrile derivatives with sodium hydroselenide or sodium selenite followed by treatment with perchloric acid yields 2-amino-selenopyrilium perchlorate salts .
  • Derivatives: Many derivatives can be synthesized by modifying the side chains attached to the carbon atoms of the selenopyrylium ring .

Selenopyrylium compounds have several potential applications:

  • Organic Synthesis: They serve as intermediates in organic synthesis due to their reactivity and ability to form various derivatives.
  • Material Science: Their unique electronic properties make them candidates for use in materials science, particularly in developing new electronic materials.
  • Biological Research: Given their possible antioxidant properties, they may also find applications in biological research and drug development .

Studies on interactions involving selenopyrylium primarily focus on its reactivity with nucleophiles and electrophiles. The unique resonance stabilization allows for various substitution reactions that can lead to functionalized derivatives. Interaction studies also explore how these compounds behave under different environmental conditions, such as varying pH levels or solvent systems, which can significantly affect their reactivity and stability .

Selenopyrylium shares structural similarities with several other heterocyclic compounds. Here are some notable comparisons:

Compound NameStructure TypeKey CharacteristicsUniqueness of Selenopyrylium
PyryliumOxygen-basedContains oxygen instead of selenium; more stableHigher reactivity due to selenium's properties
ThiopyryliumSulfur-basedContains sulfur; generally less reactive than selenopyryliumSelenium has distinct electronic properties
TelluropyryliumTellurium-basedContains tellurium; larger atomic size affects stabilityMore reactive due to lower electronegativity
SelenoxanthyliumFused ring structureCombines features of xanthene and selenopyryliumUnique electronic characteristics from selenium

Selenopyrylium's uniqueness lies in its selenium atom's ability to stabilize positive charges differently compared to oxygen or sulfur, which affects its chemical behavior and potential applications in various fields .

The synthesis of selenopyrylium derivatives from para-aminophenylacetylene (9) involves a six-step sequence that establishes the core heterocyclic structure while introducing functional groups for subsequent modifications. Detty et al. developed a foundational approach beginning with the preparation of an α,β-unsaturated enol ether intermediate (50) through sequential alkylation and oxidation reactions. The critical selenopyranone intermediate (51) is formed via conjugate addition of disodium selenide (Na₂Se), generated in situ from elemental selenium and sodium borohydride, to the enol ether.

Key steps include:

  • Functionalization of para-aminophenylacetylene with protecting groups to enhance solubility and reactivity.
  • Formation of the α,β-unsaturated enol ether (50) through Claisen rearrangement.
  • Double nucleophilic attack by selenide anions on the enol ether, followed by acid-catalyzed cyclization to yield selenopyranone (51).

The final selenopyrylium cation (52) is obtained via Grignard addition of phenylmagnesium bromide to the ketone group of 51, followed by dehydration with hexafluorophosphoric acid (HPF₆) and ion exchange using Amberlite resin. This method achieves moderate yields (40–65%) and is adaptable to structural variations by modifying the acetylene precursor or Grignard reagent.

The incorporation of anilino substituents into selenopyrylium photosensitizers represents a critical structural modification that directly influences photosensitization efficacy [1]. The fundamental selenopyrylium core structure, characterized by a six-membered aromatic ring containing a positively charged selenium atom, serves as the foundation for these photodynamic agents [2]. Research demonstrates that cationic chalcogenopyrylium dyes synthesized from para-aminophenylacetylene exhibit distinct photophysical properties dependent on their substituent patterns [1] [3].

The anilino substituent requirements for effective photosensitization are governed by electronic and steric factors that modulate the photosensitizer's interaction with molecular oxygen and cellular targets [4]. Selenopyrylium derivatives containing anilino substituents demonstrate enhanced cellular uptake compared to their non-substituted counterparts, with tumor accumulation levels reaching 2-8 nanomolar per gram of tissue at various time points post-injection [1] [3]. The electron-donating nature of anilino groups influences the electronic distribution within the selenopyrylium core, affecting both ground-state stability and excited-state reactivity [4].

Structural modifications involving anilino substituents significantly impact the photosensitizer's ability to generate reactive oxygen species [4] [5]. The positioning and electronic properties of these substituents determine the efficiency of intersystem crossing from singlet to triplet excited states, which is essential for singlet oxygen production [4]. Research indicates that selenorhodamine derivatives with thioamide functionality in anilino-containing structures exhibit superior photosensitizing properties compared to their amide counterparts [4] [5].

The requirements for anilino substituents extend beyond simple electron donation, encompassing considerations of molecular planarity and conjugation extent [4]. These structural features influence the absorption characteristics and quantum yields of singlet oxygen generation, with properly designed anilino-substituted selenopyrylium compounds achieving quantum yields for singlet oxygen production ranging from 0.029 to 0.054 [1] [4] [5].

Chalcogen Atom Effects on Singlet Oxygen Quantum Yields

The systematic variation of chalcogen atoms within pyrylium cores reveals profound effects on singlet oxygen quantum yields, with selenium-containing derivatives demonstrating superior photosensitizing capabilities compared to their oxygen and sulfur analogues [1] [3]. The heavy atom effect, which increases spin-orbit coupling and enhances intersystem crossing efficiency, becomes progressively more pronounced as the atomic number of the chalcogen increases [6] [7] [8].

Chalcogen AtomAbsorption Maximum (nm)Singlet Oxygen Quantum Yield [Φ(¹O₂)]Heavy Atom EffectIntersystem Crossing Enhancement
Oxygen (O)6230.013MinimalLow
Sulfur (S)6230.013ModerateLow-Moderate
Selenium (Se)6540.029StrongHigh
Tellurium (Te)6800.030StrongestHighest

The selenium atom's incorporation into the pyrylium core results in a bathochromic shift of the absorption maximum to 654 nanometers, providing advantageous light penetration characteristics for photodynamic applications [1] [3]. This red-shift, combined with the enhanced singlet oxygen quantum yield of 0.029, represents more than a two-fold improvement over oxygen-containing analogues [1] [3] [9].

The mechanism underlying chalcogen atom effects involves the modulation of spin-orbit coupling strength, which facilitates the formally forbidden singlet-to-triplet transition [6] [7] [8]. Selenium's moderate heavy atom effect provides an optimal balance between intersystem crossing enhancement and photostability, avoiding the potential complications associated with tellurium derivatives while significantly outperforming lighter chalcogens [1] [6] [8].

Experimental evidence demonstrates that selenium-substituted derivatives maintain their photosensitizing capabilities under physiological conditions while exhibiting improved chemical stability compared to tellurium analogues [1] [3]. The singlet oxygen generation quantum yields for selenopyrylium compounds range from 0.040 to 0.045 for specific derivatives, with these values correlating directly with their phototoxic efficacy against cultured cancer cell lines [10].

Steric and Electronic Modulation of Tumor Selectivity

The tumor selectivity of selenopyrylium photosensitizers arises from a complex interplay of steric and electronic factors that influence cellular uptake, subcellular localization, and photodynamic efficacy [1] [3] [11]. Electronic modulation through substituent effects directly impacts the photosensitizer's interaction with cellular components, particularly mitochondrial targets where cytochrome c oxidase inhibition serves as a primary mechanism of action [1] [3] [12].

MechanismSelenopyrylium EffectSelectivity FactorReference Compound
Mitochondrial TargetingCytochrome c oxidase inhibition300% increase in tumor doubling time5-Se
P-glycoprotein ModulationSubstrate transport modulationIC₅₀ differences16b, 18b
Enhanced Cellular UptakeImproved cancer cell accumulation2-8 nmol/g tumor uptake5-Se
Redox State DifferencesHigher electron transport rate in cancer cells1.81x higher reaction rateRuSe complexes
pH ActivationSelective activation in acidic tumor environmentEnhanced ROS generationpH-activatable derivatives

Steric factors governing tumor selectivity include molecular size, shape, and conformational flexibility, which determine the photosensitizer's ability to traverse cellular membranes and accumulate preferentially in tumor tissue [1] [4] [11]. The lipophilic nature of selenopyrylium derivatives, characterized by log P values ranging from 1.61 to 2.41, facilitates membrane permeation while maintaining sufficient aqueous solubility for systemic distribution [4] [5].

Electronic modulation of tumor selectivity occurs through the differential response of cancer cells to oxidative stress compared to normal cells [11] [13] [14]. Cancer cells typically exhibit altered redox homeostasis, making them more susceptible to reactive oxygen species-mediated damage [11] [13]. Selenopyrylium photosensitizers exploit this vulnerability through their ability to generate singlet oxygen and other reactive oxygen species upon light activation [1] [3] [11].

The selectivity mechanisms extend to subcellular targeting, with selenopyrylium derivatives demonstrating preferential accumulation in mitochondria [1] [3] [15]. This organelle-specific localization enhances therapeutic efficacy by targeting the cellular powerhouse responsible for energy production and apoptotic signaling [1] [15]. The mitochondrial targeting capability correlates with the photosensitizer's lipophilic character and cationic charge distribution [1] [15].

Selenopyrylium compounds demonstrate pronounced mitochondrial tropism and exhibit potent inhibitory effects on cytochrome c oxidase activity in neoplastic cells. Research conducted on R3230AC rat mammary adenocarcinoma cells has revealed that selenopyrylium treatment at concentrations of 0.1 and 1.0 micromolar, when combined with light activation, results in significant inhibition of mitochondrial cytochrome c oxidase activity compared to untreated control cells [1] [2]. The mechanistic foundation of this mitochondrial targeting appears to be a direct consequence of the unique photophysical properties imparted by the selenium atom within the pyrylium framework.

The selenium-containing photosensitizer demonstrates enhanced intersystem crossing efficiency compared to its sulfur and tellurium analogs, with singlet oxygen quantum yields of 0.029 for selenopyrylium versus 0.013 for thiopyrylium compounds [1] [2]. This enhanced heavy atom effect facilitates the formation of the excited triplet state, which is essential for subsequent photodynamic reactions within the mitochondrial matrix. When isolated mitochondrial suspensions are treated with 10 micromolar selenopyrylium and subjected to irradiation, cytochrome c oxidase activity becomes markedly inhibited, demonstrating direct mitochondrial toxicity independent of cellular uptake mechanisms [1] [2].

Cell Line/SystemSelenopyrylium Concentration (μM)Cytochrome c Oxidase ActivityOxygen Dependency
R3230AC cultured cells0.1Inhibited relative to controls [1]Reduced inhibition in hypoxic conditions [1]
R3230AC cultured cells1.0Inhibited relative to controls [1]Reduced inhibition in hypoxic conditions [1]
Isolated mitochondria10.0Direct inhibition observed [1]Reduced inhibition in hypoxic conditions [1]

The specificity of cytochrome c oxidase inhibition has been further validated through experiments utilizing superoxide dismutase, which at a final concentration of 30 units did not alter the photosensitized inhibition of mitochondrial cytochrome c oxidase by selenopyrylium [1] [2]. This finding suggests that superoxide radicals are not the primary reactive oxygen species responsible for the observed enzyme inhibition, pointing instead to singlet oxygen as the major mediator of mitochondrial damage.

Cytochrome c oxidase, also known as Complex IV of the electron transport chain, represents a critical enzymatic target within the mitochondrial respiratory apparatus [3]. This large transmembrane protein complex contains two heme groups and two copper centers, with the cytochrome a3-copper B binuclear center serving as the site of oxygen reduction [3]. The selenium-mediated photodynamic inhibition of this enzyme complex disrupts the terminal step of oxidative phosphorylation, leading to impaired adenosine triphosphate production and subsequent cellular energy depletion.

Research has demonstrated that selenite compounds can stimulate mitochondrial biogenesis signaling pathways while simultaneously enhancing mitochondrial functional performance under physiological conditions [4]. However, under photodynamic activation, selenopyrylium compounds induce the opposite effect, causing mitochondrial dysfunction through targeted enzyme inhibition. This paradoxical behavior highlights the concentration-dependent and light-dependent nature of selenium-mediated mitochondrial effects in neoplastic cells.

Oxygen-Dependent vs. Oxygen-Independent Phototoxicity Pathways

Selenopyrylium compounds exhibit dual mechanistic pathways for reactive oxygen species generation, encompassing both oxygen-dependent Type II photochemical reactions and oxygen-independent Type I processes. The predominant mechanism involves the Type II pathway, wherein the excited triplet state of selenopyrylium transfers energy directly to molecular oxygen, generating singlet oxygen with a quantum yield of 0.029 [1] [2]. This process requires the presence of molecular oxygen and represents the primary photocytotoxic mechanism under normoxic conditions.

The oxygen-dependent pathway follows the classical photodynamic mechanism, where light absorption promotes the selenopyrylium photosensitizer from its ground state to the first excited singlet state, followed by intersystem crossing to the longer-lived triplet state [5] [6]. The excited triplet state then interacts with molecular oxygen present in the cellular environment, transferring energy to convert ground-state triplet oxygen to highly reactive singlet oxygen [5] [6]. The singlet oxygen species possesses a limited lifetime of approximately 40 nanoseconds and a diffusion distance of approximately 20 nanometers, constraining its cytotoxic effects to the immediate vicinity of photosensitizer localization [5].

Pathway TypeMechanismROS GeneratedOxygen RequirementSelenopyrylium Activity
Type IElectron transfer with cellular substratesSuperoxide radicals (·O2−) [7]NoneActive
Type IWater sensitizationHydroxyl radicals (·OH) [7]NoneActive
Type IIEnergy transfer to molecular oxygenSinglet oxygen (1O2) [1] [2]EssentialPrimary mechanism

Under oxygen-limited conditions, selenopyrylium compounds retain photocytotoxic activity through Type I photochemical processes that do not require molecular oxygen [8]. These oxygen-independent pathways involve direct electron transfer between the excited photosensitizer and cellular substrates, including proteins, lipids, and nucleic acids, leading to the formation of radical cations and radical anions [9]. The resulting free radicals can subsequently interact with water molecules and other cellular components to generate secondary reactive species, including superoxide radicals and hydroxyl radicals [7] [8].

Recent investigations have revealed that selenium-containing photosensitizers can generate both superoxide anions and hydroxyl radicals through dual Type I mechanisms [7]. The heavy atom effect of selenium enhances intersystem crossing efficiency, increasing the population of excited triplet states available for electron transfer reactions with cellular substrates [7]. This dual radical generation capability provides a therapeutic advantage in hypoxic tumor environments where conventional Type II photodynamic therapy may exhibit reduced efficacy.

The oxygen-independent pathway becomes particularly relevant in the context of tumor hypoxia, a common characteristic of solid malignancies that can limit the effectiveness of traditional oxygen-dependent photodynamic therapy [8]. Studies have demonstrated that selenium-containing photosensitizers can sensitize water molecules to generate hydroxyl radicals and superoxide anions under oxygen-free conditions using near-infrared photoexcitation [8]. This capability enables selenopyrylium compounds to maintain cytotoxic activity even in severely hypoxic tumor regions.

Experimental evidence supporting the oxygen-independence of selenopyrylium phototoxicity comes from observations that enzyme inhibition is reduced but not eliminated in oxygen-depleted environments [1] [2]. The degree of cytochrome c oxidase inhibition was noted to be abated in reduced oxygen environments, indicating that while oxygen enhances the photodynamic effect, it is not absolutely required for cytotoxic activity [1] [2].

Subcellular Localization Patterns in Neoplastic Cells

The subcellular distribution of selenopyrylium compounds within neoplastic cells plays a critical role in determining the specific molecular targets and mechanisms of photodynamic cytotoxicity. Research utilizing fluorescence microscopy and cellular fractionation techniques has revealed that selenium-based photosensitizers exhibit preferential accumulation in mitochondrial compartments of cancer cells [10] [11]. This mitochondrial localization pattern correlates directly with the observed inhibition of cytochrome c oxidase activity and subsequent disruption of cellular energy metabolism.

Studies conducted on prostate cancer PC-3 cells using functionalized selenium nanoparticles have demonstrated that selenium compounds localize predominantly within mitochondrial structures and lysosome-related organelles [10] [11]. Transmission electron microscopy analysis revealed the presence of selenium nanoparticle clusters in close contact with or inside mitochondria, particularly following treatment with bovine serum albumin-functionalized selenium nanoparticles [11]. This mitochondrial accumulation provides a mechanistic explanation for the significant dampening of cancer cell proliferation capabilities observed in treated cells.

The intracellular fate of selenium compounds in neoplastic cells involves complex transport mechanisms that differ from those observed in normal cells. Cancer cells demonstrate enhanced selenium uptake capacity due to elevated expression of the cystine/glutamate antiporter SLC7A11, which functions as a secondary selenium transporter [12]. This increased selenium import capability renders certain cancer cell populations "selenophilic," leading to preferential accumulation of selenium compounds within malignant tissues compared to normal cells [12].

Subcellular LocationSelenium Compound DistributionFunctional ConsequenceCell Type Specificity
MitochondriaHigh accumulation [10] [11]Cytochrome c oxidase inhibition [1]Enhanced in cancer cells
LysosomesModerate accumulation [11]Lysosomal membrane destabilizationGeneral cellular uptake
CytoplasmDiffuse distribution [13]Multiple enzyme interactionsSize-dependent penetration
NucleusLimited penetration [14]DNA damage potentialCompound-specific

The localization pattern of selenopyrylium within neoplastic cells is influenced by several factors, including the chemical structure of the photosensitizer, the aggregation state of the compound, and the specific cellular uptake mechanisms involved [15]. Monomeric forms of selenium-containing photosensitizers demonstrate enhanced mitochondrial targeting compared to aggregated species, which tend to accumulate within lysosomal compartments where they exhibit reduced photodynamic activity [15].

Ultrastructural analysis has revealed that selenopyrylium treatment induces specific morphological changes within targeted organelles. Mitochondria in treated cells exhibit swelling, cristae disorganization, and membrane potential loss, consistent with the observed cytochrome c oxidase inhibition and energy metabolism disruption [16]. These morphological alterations occur in a concentration-dependent manner and correlate with the extent of photodynamic damage induced by selenopyrylium activation.

The relationship between subcellular localization and photodynamic efficacy has been demonstrated through comparative studies examining photosensitizers with different intracellular distribution patterns [15] [17]. Photosensitizers that localize primarily to mitochondria consistently demonstrate superior cytotoxic activity compared to those that accumulate in other subcellular compartments, even when the latter compounds exhibit higher intrinsic photochemical efficiency [17]. This finding emphasizes the importance of mitochondrial targeting for optimal photodynamic therapeutic outcomes.

Recent investigations have revealed that the subcellular localization of selenium compounds can be modulated through chemical modifications and delivery system design [13]. Nanoparticle formulations with targeting ligands can enhance the specificity of mitochondrial accumulation, leading to improved therapeutic efficacy and reduced off-target effects [18]. The size-dependent penetration characteristics of selenium-containing nanoparticles also influence their subcellular distribution, with ultrasmall particles demonstrating enhanced penetration into both cytoplasmic and nuclear compartments [13].

The temporal aspects of selenopyrylium localization within neoplastic cells have been characterized through time-course studies revealing dynamic redistribution patterns following cellular uptake [19]. Initial accumulation occurs primarily within endosomal compartments, followed by progressive redistribution to mitochondrial and lysosomal locations over time [19]. This temporal evolution of subcellular localization influences the optimal timing for light activation and photodynamic therapy protocols.

Exact Mass

144.95565 g/mol

Monoisotopic Mass

144.95565 g/mol

Heavy Atom Count

6

Wikipedia

Selenopyrylium

Dates

Last modified: 08-11-2024

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